21-Hydroxyoligomycin A

説明

Contextualization within the Macrolide Antibiotic Class

21-Hydroxyoligomycin A is a naturally occurring compound that is classified as a macrolide antibiotic. ontosight.ai Macrolides are a group of antibiotics characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. slideshare.net They are typically produced by actinomycetes bacteria and are known for their bacteriostatic properties, which they achieve by inhibiting bacterial protein synthesis. slideshare.net

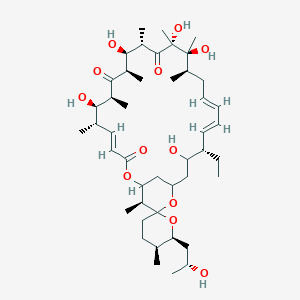

The structure of this compound features a 26-membered macrocyclic lactone ring fused to a bicyclic spiroketal. nih.govacs.org This structural complexity is a hallmark of the oligomycin (B223565) family of macrolides. acs.org It is specifically a derivative of oligomycin A, distinguished by an extra hydroxyl group at the 21st position of the molecule. ontosight.ai This seemingly minor alteration confers unique biological activities to the compound. ontosight.ai

Historical Perspective and Initial Discoveries of this compound

The broader oligomycin complex was first reported in 1954, having been isolated from a strain of Streptomyces diastatochromogenes. nih.govresearchgate.net Over the years, various members of the oligomycin family have been isolated from different Streptomyces strains. researchgate.net

This compound itself was isolated from Streptomyces cyaneogriseus ssp. noncyanogenus. nih.govresearchgate.netacs.org It was also identified as a co-metabolite of nemadectin, which led to its initial name, Nemadectin omega. toku-e.comtoku-e.com A significant milestone in its study was the complete elucidation of its structure and absolute stereochemistry through single-crystal X-ray analysis in 2007. nih.govtoku-e.com

Structure

2D Structure

特性

CAS番号 |

102042-09-1 |

|---|---|

分子式 |

C45H74O12 |

分子量 |

807.1 g/mol |

IUPAC名 |

(4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22S,28S)-22-ethyl-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,15,16,28-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |

InChI |

InChI=1S/C45H74O12/c1-12-33-17-15-13-14-16-27(4)43(10,53)44(11,54)42(52)31(8)41(51)30(7)40(50)29(6)39(49)26(3)18-19-38(48)55-37-24-34(23-35(33)47)56-45(32(37)9)21-20-25(2)36(57-45)22-28(5)46/h13-15,17-19,25-37,39,41,46-47,49,51,53-54H,12,16,20-24H2,1-11H3/b14-13+,17-15+,19-18+/t25-,26-,27+,28+,29-,30-,31-,32-,33-,34?,35?,36-,37?,39+,41+,43-,44-,45?/m0/s1 |

InChIキー |

PIKJILHUPCWBCA-NMZLQNICSA-N |

SMILES |

CCC1C=CC=CCC(C(C(C(=O)C(C(C(C(=O)C(C(C(C=CC(=O)OC2C(C(CC1O)OC3(C2C)CCC(C(O3)CC(C)O)C)C)C)O)C)C)O)C)(C)O)O)C |

異性体SMILES |

CC[C@H]1/C=C/C=C/C[C@H]([C@]([C@@](C(=O)[C@H]([C@@H]([C@H](C(=O)[C@H]([C@@H]([C@H](/C=C/C(=O)OC2CC(CC1O)OC3([C@H]2C)CC[C@@H]([C@@H](O3)C[C@@H](C)O)C)C)O)C)C)O)C)(C)O)(C)O)C |

正規SMILES |

CCC1C=CC=CCC(C(C(C(=O)C(C(C(C(=O)C(C(C(C=CC(=O)OC2CC(CC1O)OC3(C2C)CCC(C(O3)CC(C)O)C)C)O)C)C)O)C)(C)O)(C)O)C |

外観 |

White Lyophilisate |

同義語 |

(1R,2'S,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,28S,29R)-22-ethyl-3',4',5',6'-tetrahydro-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethyl-spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,1 |

製品の起源 |

United States |

Biosynthesis of 21 Hydroxyoligomycin a

Producing Organisms

The primary producers of 21-Hydroxyoligomycin A are various species of the bacterial genus Streptomyces. ontosight.ai Documented producing strains include:

Streptomyces cyaneogriseus ssp. noncyanogenus nih.govresearchgate.netacs.org

Streptomyces sp. AS5351 nih.govrsc.org

A thermotolerant soil isolate designated S541, which also produces nemadectins nih.gov

Specific Strains: Streptomyces cyaneogriseus ssp. noncyanogenus

Biosynthetic Pathway Insights

The biosynthesis of oligomycins, including this compound, is understood to originate from a polyketide pathway. acs.orgresearchgate.net The carbon atom at the C-21 position, where the characteristic hydroxyl group of this compound is located, has been shown to originate from the C-1 of acetate (B1210297) through the incorporation of labeled precursors. acs.org This hydroxylation event is a key step that differentiates the biosynthesis of this compound from that of oligomycin (B223565) A.

Research on a soil isolate, S541, has shown that while the production of nemadectins was suppressed by the introduction of certain plasmids, the biosynthesis of the chemically distinct this compound was either unaffected or, in some cases, increased. nih.gov This suggests that the regulatory pathways for these two co-metabolites are at least partially independent.

Advanced Structural Characterization and Stereochemical Elucidation of 21 Hydroxyoligomycin a

Spectroscopic Analysis for Structural Confirmation

The initial determination of the planar structure and relative stereochemistry of 21-hydroxyoligomycin A was accomplished through a detailed analysis of its spectroscopic data. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was the primary tool for elucidating the complex molecular framework of this compound. acs.orgresearchgate.net Experiments were conducted in deuterated chloroform (B151607) (CDCl3) at 298 K, with chemical shifts referenced to the solvent signals. acs.org

Comprehensive ¹H and ¹³C NMR chemical shift assignments were critical for defining the molecular structure. The presence of a hydroxyl group at the C-21 position was inferred from significant shifts in the ¹³C NMR spectrum when compared to the known compound, oligomycin (B223565) A. acs.org Specifically, C-19 shifted upfield to δ 133.8, while C-20 and C-23 shifted downfield to δ 52.1 and δ 70.2, respectively. acs.org The proton at C-21 was observed at δ 4.04 ppm, attached to a carbon with a chemical shift of δ 73.6 ppm. acs.org

The complete chemical shift assignments for this compound are detailed in the table below. acs.org

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| 1 | 168.3 | |

| 2 | 37.1 | 2.55, m |

| 3 | 132.0 | 5.86, dd (15.5, 9.1) |

| 4 | 131.0 | 5.89, dd (15.5, 7.8) |

| 5 | 74.5 | 3.86, dt (7.8, 2.1) |

| 6 | 37.1 | 1.83, m |

| 7 | 32.7 | 1.45, m; 1.30, m |

| 8 | 29.8 | 1.95, m |

| 9 | 43.1 | 2.50, dq (9.7, 7.0) |

| 10 | 79.2 | 3.51, d (9.7) |

| 11 | 173.3 | |

| 12 | 82.8 | |

| 13 | 46.1 | 2.65, dq (9.9, 6.7) |

| 14 | 33.7 | 1.70, m |

| 15 | 28.1 | 1.25, m; 1.10, m |

| 16 | 28.1 | 1.45, m |

| 17 | 107.5 | |

| 18 | 129.8 | 5.37, d (9.9) |

| 19 | 133.8 | 5.51, dd (15.3, 7.6) |

| 20 | 52.1 | 1.83, m |

| 21 | 73.6 | 4.04, m |

| 22 | 38.3 | 2.14, m; 1.76, dt (10.4, 15.3) |

| 23 | 70.2 | 3.57, ddd (10.4, 4.3, 2.1) |

| 24 | 42.1 | 1.63, m |

| 25 | 98.4 | 3.90, dd (9.7, 2.1) |

| 26 | 36.6 | 1.65, m |

| 27 | 68.1 | 3.86, m |

| 28 | 15.8 | 0.81, d (6.8) |

| 29 | 14.0 | 0.89, t (7.4) |

| 30 | 33.3 | 1.55, m |

| 31 | 68.6 | 3.81, m |

| 32 | 10.1 | 1.22, d (6.1) |

| 33 | 36.3 | 1.83, m |

| 34 | 11.2 | 0.94, d (6.8) |

| 35 | 9.7 | 0.94, d (7.0) |

| 36 | 14.1 | 0.85, d (6.7) |

| 37 | 20.3 | 1.07, d (6.8) |

| 38 | 16.5 | 0.88, d (6.8) |

| 39 | 22.0 | 0.92, s |

| 40 | 10.3 | 0.96, d (6.7) |

| 41 | 24.2 | 1.16, s |

| 42 | 13.6 | 1.19, d (6.3) |

| 43 | 20.8 | 1.16, s |

| 44 | 12.0 | 1.15, d (6.7) |

Assignments were made in CDCl₃ and may be interchangeable for some signals. acs.org

To establish the connectivity of the atoms, a series of two-dimensional (2D) NMR experiments were conducted. acs.orgacs.org These included H,H-COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). acs.org

The relative stereochemistry at the newly identified chiral center, C-21, was determined using a J-based configuration analysis. acs.orgnih.gov This method relies on the measurement of three-bond homonuclear (³JHH) and heteronuclear (³JCH) coupling constants, which are dependent on the dihedral angle between the coupled nuclei. acs.org

Analysis of the coupling constants involving the protons on C-21 and C-22 was particularly revealing. The signal for H-22b appeared as a doublet of triplets with a coupling constant (³JH21,H22b) of 10.4 Hz. acs.org This large value indicates a trans (anti) orientation between H-21 and H-22b. Consequently, the relationship between H-21 and H-22a must be gauche. acs.org Further analysis of heteronuclear coupling constants, such as ³JC20,H22a and ²JC21,H22a, allowed for the differentiation between the remaining possible rotamers. acs.org This comprehensive analysis, supported by NOE (Nuclear Overhauser Effect) data, conclusively established the relative stereochemistry as 21R, 23S. acs.org

Two-Dimensional NMR Experiments for Connectivity and Proximity

Mass Spectrometry Techniques

The molecular formula of this compound was determined as C₄₅H₇₄O₁₂ through High-Resolution Mass Spectrometry (HRMS). acs.org This technique provides a highly accurate mass measurement, which is essential for determining the elemental composition of a new compound. The established molecular formula was consistent with the detailed structure elucidated by NMR spectroscopy. acs.org

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

While NMR provided the planar structure and relative stereochemistry, the definitive absolute configuration of this compound was established by single-crystal X-ray diffraction analysis. acs.orgresearchgate.netacs.org A suitable crystal was obtained from a chloroform-methanol solvate of the compound. acs.org

The crystallographic analysis not only confirmed the structure derived from NMR data but also unequivocally determined the absolute stereochemistry of all 19 stereogenic centers. acs.org The final refined structure confirmed the C-21 chirality as R. The complete absolute configuration was determined to be 4S, 5R, 6S, 8R, 9R, 10S, 12R, 13S, 14R, 20S, 21R, 23S, 24R, 25R, 26S, 27R, 30S, 31S, and 33R. acs.org The X-ray data also revealed that the core geometry of this compound is virtually identical to other members of the oligomycin family, such as 44-homooligomycin B and rutamycin A, underscoring a conserved structural framework within this class of macrolides. acs.org

Confirmation of Chiral Centers and Stereogenic Relationships

The molecular structure of this compound is highly complex, featuring a 26-membered macrolide ring fused to a bicyclic spiroketal system. acs.org This intricate architecture contains a total of 19 stereogenic centers. The initial elucidation of its relative stereochemistry was achieved through comprehensive Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org

Drawing upon the structural similarities to the well-documented oligomycin A, researchers postulated that the configuration of the shared stereocenters would be identical. acs.orgacs.org This hypothesis was rigorously tested using a series of advanced NMR experiments. The relative stereochemistry was established using J-based configuration analysis, which interprets the magnitude of scalar (J) couplings between protons to deduce their dihedral angles and thus their spatial relationships. acs.orgresearchgate.net This was complemented by the analysis of Nuclear Overhauser Effect (NOE) correlations, which identify protons that are close in space. acs.org

Specifically, the chirality at the newly identified C-21 center was determined to be R relative to the spiroketal unit through these NMR-based methods. acs.orgacs.org The final, unequivocal confirmation of the absolute configuration for all 19 chiral centers was later achieved through X-ray crystallography. acs.org

The established absolute configurations for the stereogenic centers of this compound are presented below.

| Absolute Configuration of Chiral Centers in this compound | |||

|---|---|---|---|

| Carbon Position | Configuration | Carbon Position | Configuration |

| C-4 | S | C-21 | R |

| C-5 | R | C-23 | S |

| C-6 | S | C-24 | R |

| C-8 | R | C-25 | R |

| C-9 | R | C-26 | S |

| C-10 | S | C-27 | R |

| C-12 | R | C-30 | S |

| C-13 | S | C-31 | S |

| C-14 | R | C-33 | R |

| C-20 | S |

Anomalous Dispersion Measurements for Absolute Stereochemistry

While NMR provided critical insights into the relative stereochemistry, the determination of the molecule's absolute configuration required single-crystal X-ray diffraction. nih.govtoku-e.com This was a landmark achievement, as it represented the first absolute structure determination of an oligomycin-class compound based solely on crystallographic data without reliance on chiral auxiliaries or degradation studies. acs.org

The key to this success was the use of anomalous dispersion measurements. researchgate.netacs.org By analyzing the diffraction of X-rays from a crystal of the chloroform methanol (B129727) solvate of this compound, researchers could observe the small differences in scattering intensity known as anomalous dispersion (or resonant scattering). researchgate.netacs.org This effect, which is sensitive to the absolute arrangement of atoms in a non-centrosymmetric crystal, allowed for the unambiguous assignment of the absolute stereochemistry for all 19 stereogenic centers. acs.orgnih.gov The results from this analysis unequivocally confirmed the NMR-derived relative stereochemistry and established the definitive absolute structure of the molecule. researchgate.netacs.org

Comparative Structural Analysis with Oligomycin A and Related Congeners

The structure of this compound is most logically compared to its parent compound, Oligomycin A. The primary distinction is the presence of an additional hydroxyl group at the C-21 position. acs.org This modification has a discernible effect on the molecule's electronic environment, which is reflected in the ¹³C NMR chemical shifts. A detailed comparison of the spectra revealed significant shifts for carbons in proximity to the new hydroxyl group. acs.org

| Comparative ¹³C NMR Chemical Shifts (δc) of this compound and Oligomycin A in CDCl₃ | ||

|---|---|---|

| Carbon Position | This compound (δc) | Oligomycin A (δc) |

| C-19 | 133.8 | 137.6 |

| C-20 | 52.1 | 45.9 |

| C-23 | 70.2 | 68.8 |

| C-41 | 24.2 | 28.2 |

The upfield shift of C-19 and C-41, along with the downfield shift of C-20 and C-23 in this compound, are indicative of the structural change at C-21. acs.org

More recently discovered congeners provide further points of comparison. For instance, 21-hydroxy-oligomycin (B14121981) C has been identified as a deoxy analogue of this compound. nih.govrsc.org Spectroscopic analysis established that the principal structural difference is the absence of the hydroxyl group at the C-12 position in 21-hydroxy-oligomycin C. nih.gov This highlights how subtle changes to the core oligomycin scaffold can lead to a diversity of naturally occurring structures.

Elucidation of Molecular and Cellular Mechanisms of Action of 21 Hydroxyoligomycin a

Inhibition of K-Ras Plasma Membrane Localization

Mutated Ras proteins are significant drivers in many human cancers, including pancreatic, colorectal, and non-small cell lung carcinomas. toku-e.comnih.govpfizeroncologydevelopment.com For the oncogenic variant K-Ras to exert its function, it must first be localized to the plasma membrane. toku-e.comnih.gov The disruption of this localization process is a key therapeutic strategy. 21-Hydroxyoligomycin A has been identified as an exceptionally potent inhibitor of this process. glpbio.comtoku-e.comnih.gov

This compound effectively prevents the localization of K-Ras to the plasma membrane. toku-e.com This action directly interferes with the protein's ability to engage in downstream signaling pathways that promote cell growth, proliferation, and differentiation. toku-e.comfrontiersin.org The compound has shown remarkable potency in this regard, with studies in Madin Darby Canine Kidney (MDCK) cells reporting an IC₅₀ value of 4.82 nM for the inhibition of K-Ras plasma membrane localization. glpbio.comcaymanchem.comtoku-e.commedchemexpress.com By disrupting this crucial first step in K-Ras activation, this compound effectively neutralizes its oncogenic potential. toku-e.com

| Compound | Biological Activity | Cell Line | IC₅₀ Value |

| This compound | Inhibition of K-Ras Plasma Membrane Localization | MDCK | 4.82 ± 0.70 nM glpbio.com |

| This compound | Cytotoxicity | SW620 (Human Colon Cancer) | 14.4 ± 0.6 μM glpbio.com |

| This compound | Cytotoxicity | SW620 Ad300 (Doxorubicin-resistant) | 11.8 ± 3.1 μM glpbio.com |

K-Ras functions as a molecular switch, transducing signals from cell surface receptors to intracellular networks that control cellular fate. frontiersin.orgmdpi.com When active, K-Ras stimulates multiple downstream effector pathways, most notably the Raf/MEK/ERK (MAPK) and the PI3K/Akt signaling cascades. mdpi.comresearchgate.netnih.gov These pathways are central to regulating cell proliferation, survival, and differentiation. frontiersin.org

By preventing K-Ras from reaching the plasma membrane, this compound is expected to cause a downstream blockade of these critical signaling pathways. toku-e.comnih.gov Inhibition of the MAPK and PI3K/Akt pathways would lead to reduced cell proliferation and an increase in apoptosis, or programmed cell death. mdpi.com While this compound has been confirmed to be cytotoxic to human colorectal carcinoma cells, further investigations are expected to fully elucidate the specific molecular targets and pathways that are modulated as a direct consequence of K-Ras mislocalization. glpbio.comtoku-e.comnih.gov

Disruption of Oncogenic K-Ras Functional Localization

Modulation of ATP Synthase Activity

This compound is a member of the oligomycin (B223565) class of antibiotics, which are well-characterized as potent inhibitors of mitochondrial F₁F₀-ATPase, also known as ATP synthase. ontosight.aitoku-e.comtoku-e.comresearchgate.net This enzyme is fundamental to cellular energy production in eukaryotes. toku-e.com

As an oligomycin, this compound inhibits the F₁F₀-ATPase enzyme complex. ontosight.aitoku-e.com This inhibition is a hallmark of the oligomycin class, which functions by binding to the F₀ subunit of the ATP synthase. toku-e.comtoku-e.com This interaction physically obstructs the enzyme's proton channel, which is essential for its catalytic activity. The inhibition of F₁F₀-ATPase effectively halts the transfer of phosphoryl groups, which is the final step in oxidative phosphorylation. toku-e.comtoku-e.com

The electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical proton gradient, or proton-motive force. nih.gov This gradient, which includes the mitochondrial membrane potential (ΔΨm), is the driving force for ATP synthesis. nih.govnih.gov ATP synthase provides a channel for these protons to flow back into the matrix, coupling this movement to the production of ATP. nih.gov

By blocking this proton channel, this compound's inhibition of ATP synthase prevents the re-entry of protons. toku-e.comtoku-e.comnih.gov This leads to a buildup of protons in the intermembrane space, resulting in a hyperpolarization of the inner mitochondrial membrane. toku-e.comtoku-e.comnih.gov This state, where the proton gradient is high but cannot be utilized for ATP synthesis, is a direct and defining consequence of ATP synthase inhibition by oligomycins. nih.govnih.gov

Impact on Mitochondrial Proton Translocation and Membrane Potential

Interaction with ABC Transporter Efflux Pumps

This compound, a macrolide antibiotic isolated from Streptomyces cyaneogriseus ssp. noncyanogenus, has demonstrated interactions with ATP-binding cassette (ABC) transporter efflux pumps, which are pivotal in the development of multidrug resistance (MDR) in cancer cells. researchgate.netcaymanchem.com These pumps actively transport a wide array of substrates, including many chemotherapeutic agents, out of the cell, thereby reducing their intracellular concentration and efficacy. tg.org.aunih.gov

Inhibition of P-glycoprotein (P-gp) Activity

Research has identified this compound as an inhibitor of the P-glycoprotein (P-gp) efflux pump. researchgate.netcaymanchem.combiomol.com P-gp, also known as multidrug resistance protein 1 (MDR1), is a well-characterized ABC transporter that confers resistance to a multitude of anticancer drugs. tg.org.aunih.gov The inhibitory effect of this compound on P-gp has been observed in studies utilizing human colon cancer cell lines. toku-e.combiocompare.com

Specifically, studies involving the colon cancer cell line SW620 and its P-gp over-expressing variant, SW620 Ad300, have been instrumental in characterizing this activity. nih.gov While a direct IC50 value for P-gp inhibition by this compound is not extensively reported, its inhibitory properties are noted as significant. researchgate.netnih.gov For context, the related compound, oligomycin E, has been shown to be comparable in potency to the known P-gp inhibitor, verapamil. researchgate.netnih.gov

The table below summarizes the cytotoxic and P-gp inhibitory activities of this compound in specific cancer cell lines.

| Compound | Cell Line | Activity | IC50 Value |

| This compound | Human colorectal carcinoma cells | Cytotoxicity | > 3 µM researchgate.netnih.gov |

| This compound | Human colon cancer SW620 cells | Cytotoxicity | 14.4 µM caymanchem.comtoku-e.combiocompare.com |

| This compound | General | P-glycoprotein (P-gp) Inhibition | Not specified caymanchem.combiomol.com |

| This compound | General | K-Ras Plasma Membrane Localization Inhibition | 4.82 nM caymanchem.comtoku-e.combiocompare.com |

Implications for Cellular Efflux Mechanisms

The inhibition of P-gp by this compound carries significant implications for cellular efflux mechanisms. By blocking the function of this prominent efflux pump, this compound can potentially reverse P-gp-mediated multidrug resistance. toku-e.com This action would lead to an increased intracellular accumulation and retention of co-administered chemotherapeutic drugs that are P-gp substrates, thereby enhancing their cytotoxic effects against resistant cancer cells. tg.org.au The ability of oligomycins to block P-gp activity is a critical aspect of their potential to overcome drug resistance in cancer. toku-e.comtoku-e.com

Induction of Apoptosis in Sensitive Cellular Models

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. nih.govmdpi.com Many anticancer therapies aim to induce apoptosis in tumor cells. nih.gov this compound has been shown to possess properties that can lead to the induction of apoptosis, particularly through its effects on mitochondria.

Apoptotic Pathway Activation in Specific Cancer Cell Lines

While specific studies detailing the complete apoptotic pathway activated by this compound are limited, its cytotoxic effects on various cancer cell lines, including human colorectal carcinoma and colon cancer SW620 cells, suggest the involvement of apoptotic processes. researchgate.nettoku-e.combiocompare.com The broader class of oligomycins, to which this compound belongs, is known to induce apoptosis in different cell types. toku-e.comtoku-e.com The mechanism often involves the intrinsic, or mitochondrial, pathway of apoptosis. frontiersin.org This pathway is triggered by cellular stress and leads to the release of pro-apoptotic factors from the mitochondria. nih.gov

Role of Mitochondrial Dysfunction in this compound-Mediated Apoptosis

Mitochondria play a central role in the intrinsic apoptotic pathway. nih.gov this compound, like other oligomycins, is known to be an inhibitor of mitochondrial F₀F₁-ATPase (ATP synthase). researchgate.netresearchgate.net This enzyme is critical for the production of ATP through oxidative phosphorylation. toku-e.com

Inhibition of ATP synthase by this compound leads to mitochondrial dysfunction, characterized by:

Disruption of the mitochondrial membrane potential: Changes in mitochondrial membrane permeability are a key event in the initiation of apoptosis. mdpi.com

Increased production of reactive oxygen species (ROS): Mitochondrial dysfunction can lead to a state of oxidative stress, which can further damage cellular components and trigger apoptosis. nih.gov

This cascade of events, initiated by the inhibition of ATP synthase, can lead to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. nih.gov In the cytosol, cytochrome c activates a caspase cascade, ultimately leading to the execution of the apoptotic program. frontiersin.org Therefore, the mitochondrial dysfunction induced by this compound is a key driver of its pro-apoptotic activity in sensitive cancer cells. nih.govmdpi.com

Biological Activities and Cellular Responses Mediated by 21 Hydroxyoligomycin a

Selective Cytotoxicity in Mammalian Tumor Cell Lines

21-Hydroxyoligomycin A exhibits a more selective action against mammalian tumor cell lines when compared to its analog, Oligomycin (B223565) A. toku-e.com This selectivity is a key area of interest in its potential as an anticancer agent.

Efficacy against Human Colon Cancer Cells (e.g., SW620, Colorectal Carcinoma)

Research has shown that this compound is cytotoxic to human colon cancer cells. Specifically, it has been reported to be cytotoxic to SW620 cells, a cell line derived from a lymph node metastasis of a colorectal adenocarcinoma. toku-e.comcaymanchem.commedchemexpress.comatcc.org The half-maximal inhibitory concentration (IC50) for SW620 cells has been measured at 14.4 µM. toku-e.comcaymanchem.commedchemexpress.commedchemexpress.com In studies involving human colorectal carcinoma cells, the IC50 was found to be greater than 3 µM. nih.govglpbio.com It is also cytotoxic to SW620 Ad300 cells, a multidrug-resistant cell line, with an IC50 of 11.8 µM. medchemexpress.commedchemexpress.comglpbio.com

Comparative Cytotoxic Potency with Oligomycin A

In-house testing has suggested that this compound possesses a more selective cytotoxic action against mammalian tumor cell lines than Oligomycin A. toku-e.com While both compounds are cytotoxic, this compound exhibits only weak antifungal and nematocidal activity, indicating a more targeted effect on cancer cells. toku-e.com

Impact on Specific Oncogenic Pathways and Cancer Cell Phenotypes

The anticancer effects of this compound are linked to its ability to modulate key pathways and processes that are critical for cancer cell survival and proliferation.

Suppression of SALL4-Dependent Tumorigenesis

Recent studies have implicated the transcription factor SALL4 in tumorigenesis, partly through its role in regulating mitochondrial oxidative phosphorylation. sci-hub.senih.gov While direct studies on this compound's effect on SALL4 are limited, Oligomycin A has been shown to suppress SALL4-dependent tumorigenesis. sci-hub.segoogle.com Given the structural and functional similarities between the two compounds, this suggests a potential mechanism for this compound's anticancer activity.

Influence on Oxidative Phosphorylation and Mitochondrial Metabolism in Cancer Cells

Oligomycins, as a class of compounds, are known inhibitors of mitochondrial F1F0 ATP synthase. toku-e.com This inhibition blocks proton translocation, leading to a halt in mitochondrial ATP synthesis. toku-e.com This disruption of oxidative phosphorylation is a key mechanism of their cytotoxic effects. toku-e.com In cancer cells, which often exhibit altered metabolic states, this interference with mitochondrial metabolism can be particularly detrimental. mdpi.comnih.govnih.gov Furthermore, this compound has been identified as a potent inhibitor of K-Ras plasma membrane localization, with an IC50 of 4.82 nM. toku-e.comcaymanchem.commedchemexpress.commedchemexpress.com Since the localization of oncogenic K-Ras to the plasma membrane is essential for its function in promoting cell growth and proliferation, inhibiting this process presents a promising strategy for cancer therapy. toku-e.comnih.gov

Antimicrobial Properties

Compared to other oligomycins, this compound has demonstrated weak antifungal and nematocidal activity. toku-e.com While the broader oligomycin family is known for a range of bioactivities including antifungal and insecticidal effects, the antimicrobial properties of this compound appear to be less pronounced. researchgate.netacs.orgnih.gov

Effects on Bacterial and Fungal Growth

The activity of this compound against microbial life appears to be limited. Research and in-house testing data consistently describe its antifungal activity as weak. toku-e.comfishersci.combiolinks.co.jp This is somewhat atypical for the broader oligomycin class, which was initially discovered based on the antifungal properties of its primary components. researchgate.net For instance, oligomycins A and C have demonstrated strong activity against various fungi, including Aspergillus niger, Alternaria alternata, and Botrytis cinerea. researchgate.net

Regarding its effect on bacteria, most compounds in the oligomycin family are reported to be inactive. acs.org While some exceptions exist, such as oligomycin E showing activity against Gram-positive bacteria, there is no specific evidence to suggest that this compound possesses significant antibacterial properties. acs.org The general mechanism of action for antibiotics involves the disruption of essential structures or processes within the bacterial cell, such as the cell wall, protein production machinery, or nucleic acid synthesis. reactgroup.org However, the primary target of oligomycins, the mitochondrial F₀F₁-ATPase, is absent in bacteria, which may explain their general lack of antibacterial effect. nih.govresearchgate.net

Comparative Analysis of Antifungal and Nematocidal Activity

A notable characteristic of this compound is its comparatively weak antifungal and nematocidal (nematode-killing) activity. guidechem.combioaustralis.comwindows.net This stands in contrast to other members of the oligomycin family, which are known for these properties. nih.govacs.org The compound's activity is particularly diminished when compared to its more selective and potent action against certain mammalian tumor cell lines. guidechem.combioaustralis.com

Reports indicate that while the parent compound, oligomycin A, has pronounced antifungal effects, this compound is significantly less active in this regard. guidechem.combioaustralis.com This suggests that the hydroxylation at the C-21 position, which distinguishes it from oligomycin C, may influence its spectrum of activity, reducing its potency against fungal and nematode targets while enhancing its cytotoxicity toward specific cancer cells. nih.gov

| Activity Type | Potency of this compound | Comparison to Oligomycin A | Comparison to its Antitumor Activity |

|---|---|---|---|

| Antifungal | Weak toku-e.comfishersci.combiolinks.co.jp | Weaker guidechem.combioaustralis.com | Significantly Weaker guidechem.combioaustralis.com |

| Nematocidal | Weak toku-e.comfishersci.combiolinks.co.jp | Not specified, but implied weaker | Significantly Weaker guidechem.combioaustralis.com |

Immunomodulatory Effects (general oligomycin class relevance)

The oligomycin class of macrolides is recognized for possessing immunosuppressive properties. nih.govacs.orgresearchgate.net This activity is intrinsically linked to their primary mechanism of action: the inhibition of the mitochondrial F₀F₁-ATPase (also known as ATP synthase). researchgate.net This enzyme is crucial for cellular energy production through oxidative phosphorylation. By binding to the F₀ subunit of the enzyme, oligomycins block the proton channel, which inhibits ATP synthesis. researchgate.netnih.gov

This disruption of cellular energy metabolism can have profound effects on immune cells, which have high energy demands, particularly during activation and proliferation. For example, some antibiotics that inhibit ATP synthase have been shown to affect T cell metabolism and function. frontiersin.org The immunosuppressive drug cyclosporin (B1163) A, while having a different primary target, has also been shown to exhibit direct antifungal activity against Aspergillus species, demonstrating a link between immunosuppressive agents and microbial growth inhibition. nih.gov

Furthermore, the molecular target of oligomycins has been implicated in other cellular processes relevant to immunity. The Oligomycin Sensitivity-Conferring Protein (OSCP), a subunit of the ATP synthase, is the binding site for the immunomodulatory benzodiazepine (B76468) Bz-423, which can trigger the degradation of the c-myc protein, a key regulator of cell proliferation, thereby inhibiting B-cell proliferation. nih.govnih.gov This highlights the central role of the oligomycin target in pathways that can modulate immune responses. Given that this compound is a member of this class, it is presumed to share this fundamental mechanism of action and contribute to the general immunomodulatory profile of oligomycins.

Structure Activity Relationship Studies of 21 Hydroxyoligomycin a and Its Analogues

Correlating Structural Features with K-Ras Plasma Membrane Localization Inhibition

Research has demonstrated that 21-Hydroxyoligomycin A and its analogues are exceptionally potent inhibitors of K-Ras plasma membrane localization, exhibiting activity in the low nanomolar range. researchgate.netnih.gov A key study by Salim et al. (2016) systematically evaluated a series of oligomycins, providing crucial insights into the structural features that govern this inhibitory activity. researchgate.netnih.gov

The core structure of the oligomycin (B223565) family, a 26-membered macrolide ring fused to a bicyclic spiroketal, is essential for its biological activity. acs.org Variations in the substituents on this macrolide ring significantly impact the potency of K-Ras plasma membrane localization inhibition.

A comparative analysis of various oligomycin analogues reveals that even minor structural modifications can lead to noticeable differences in inhibitory concentration (IC50) values. The data from these studies can be summarized in the following table:

| Compound | R1 | R2 | R3 | K-Ras PM Localisation IC50 (nM) |

| Oligomycin A | H | CH3 | H | 2.62 |

| Oligomycin B | H | CH3 | OH | 1.5 |

| Oligomycin C | OH | CH3 | OH | 1.6 |

| Oligomycin D | H | H | H | 14 |

| Oligomycin E | H | CH3 | O- | ~1.5-14 |

| This compound | H | CH3 | H | 4.82 |

| 21-Hydroxyoligomycin C | OH | CH3 | H | 1.9 |

| 40-Hydroxyoligomycin B | H | CH3 | OH | 2.3 |

Data sourced from Salim et al., 2016. researchgate.netnih.gov

This data highlights that the nature of the side chain at C-27 and the substituents on the macrolide ring play a significant role in modulating the inhibitory activity against K-Ras plasma membrane localization.

Analysis of the Hydroxyl Group at C-21 and its Influence on Biological Activity

The introduction of a hydroxyl group at the C-21 position of Oligomycin A, forming this compound, has a discernible impact on its biological activity. A direct comparison of the K-Ras plasma membrane localization inhibition data for Oligomycin A (IC50 = 2.62 nM) and this compound (IC50 = 4.82 nM) indicates that the presence of the C-21 hydroxyl group results in a slight decrease in potency. researchgate.netunife.it

While the C-21 hydroxylation does not abolish the potent inhibitory effect, it suggests that this position is sensitive to modification. The hydroxyl group, being a polar moiety, could influence the molecule's interaction with its cellular target or affect its membrane permeability. Structural studies have shown the presence of an intramolecular hydrogen bond between the C-21 hydroxyl group and the spiroketal oxygen atom. acs.org This interaction may contribute to the conformational stability of the molecule, which in turn could influence its binding affinity to its target.

Furthermore, the discovery of 21-hydroxyoligomycin C, which also possesses a C-21 hydroxyl group, and its potent activity (IC50 = 1.9 nM) suggests a more complex interplay between substitutions on the macrolide ring. researchgate.netnih.gov In this case, the combination of a hydroxyl group at C-7 and C-21 results in high potency.

Comparative SAR with Other Oligomycin Isomers and Derivatives

The broader family of oligomycins provides a rich platform for comparative SAR studies. Analysis of oligomycins A, B, C, D, and E, alongside the hydroxylated analogues, reveals key structural determinants for K-Ras inhibition. researchgate.netnih.gov

Oligomycin D, which lacks the ethyl side chain at C-27 present in oligomycins A, B, and C, exhibits significantly weaker activity (IC50 = 14 nM). researchgate.netnih.gov This strongly suggests that the alkyl substituent at this position is crucial for potent inhibition.

The presence and nature of hydroxyl groups on the macrolide ring also play a modulatory role. Oligomycins B and C, which feature hydroxyl groups at C-26 and/or C-7 respectively, are among the most potent inhibitors. researchgate.netnih.gov This indicates that strategic placement of hydroxyl groups can enhance the biological activity.

The newly discovered 40-hydroxyoligomycin B, with a hydroxyl group on the C-27 side chain, also demonstrates potent activity (IC50 = 2.3 nM), further emphasizing the importance of this region of the molecule for its interaction with the cellular machinery responsible for K-Ras localization. researchgate.netnih.gov

Design Principles for Modulating this compound Bioactivity

Based on the available SAR data, several design principles can be formulated to guide the future development of this compound analogues with potentially improved therapeutic profiles:

Preservation of the Macrolide Core and Spiroketal Moiety: The fundamental 26-membered macrolide ring and the fused spiroketal are indispensable for the anti-K-Ras activity. Modifications should focus on the peripheral substituents.

Optimization of the C-27 Side Chain: The presence of an alkyl side chain at C-27 is critical for high potency. Exploration of different chain lengths and the introduction of other functional groups on this side chain, as seen with 40-hydroxyoligomycin B, could lead to enhanced activity.

Strategic Hydroxylation: While hydroxylation at C-21 slightly reduces potency compared to Oligomycin A, the high activity of oligomycins B and C suggests that hydroxylation at other positions, such as C-7 and C-26, is beneficial. A systematic exploration of hydroxylation patterns on the macrolide ring could yield more potent inhibitors.

Stereochemistry: The absolute configuration of the numerous chiral centers in the oligomycin scaffold is likely critical for its biological activity. Any synthetic or semi-synthetic efforts must carefully control the stereochemistry to retain the desired pharmacological profile. acs.orgresearchgate.net

Advanced Research Methodologies and Probes for 21 Hydroxyoligomycin a Research

High-Throughput Cell-Based Assays for Target Identification

High-throughput screening (HTS) is a foundational methodology in drug discovery, enabling the rapid testing of thousands of compounds to identify "hits" against a biological target. labmanager.combmglabtech.comevotec.com In the study of 21-Hydroxyoligomycin A, HTS has been pivotal. By screening microbial extract libraries using high-content, cell-based assays, researchers identified the oligomycin (B223565) class of compounds, including this compound, as potent inhibitors of K-Ras plasma membrane localization. nih.govrsc.org

These screening campaigns often involve several phases, from assay preparation and pilot screens to primary and secondary screening, to confirm hits and establish dose-response relationships. labmanager.comevotec.com For this compound, cancer cell viability screenings have been conducted across various cell lines, such as human colorectal carcinoma cells (SW620), to determine its cytotoxic effects and inhibitory concentrations (IC50). nih.govglpbio.com Such assays confirmed that while it is cytotoxic at micromolar concentrations (IC50 of 14.4 ± 0.6 μM in SW620 cells), its effect on K-Ras localization occurs at a much more potent nanomolar range. glpbio.com

Biochemical Assays for Enzyme Inhibition Studies (e.g., ATP Synthase Assays)

Biochemical assays are critical for characterizing the direct interaction between an inhibitor and its purified enzyme target, free from other cellular components. The primary molecular target of this compound is the F0F1-ATP synthase, an enzyme crucial for cellular energy production. nih.govresearchgate.net

The inhibitory effect of compounds on ATP synthase can be measured by assessing either ATP synthesis or the reverse reaction, ATP hydrolysis. nih.govcsic.es ATP hydrolysis activity is often measured using a coupled enzyme assay, where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically. nih.gov Alternatively, the release of inorganic phosphate (B84403) can be quantified using a colorimetric method, such as the malachite green assay. embopress.org Using such methods, the inhibitory activity of compounds can be precisely quantified. For instance, the activity of an ATP synthase inhibitor is determined by its ability to reduce the rate of ATP hydrolysis, and this activity is typically sensitive to known inhibitors like N,N'-dicyclohexylcarbodiimide (DCCD). csic.esembopress.org

These assays have been used to demonstrate that oligomycins are potent inhibitors of the F0F1-ATPase. nih.gov The specificity of this inhibition can be confirmed by observing that the inhibitory effect is blocked by other known ATP synthase inhibitors. nih.gov Such cell-free systems are essential for determining the intrinsic inhibitory potency and mechanism of action of compounds like this compound.

Cellular Imaging Techniques for K-Ras Plasma Membrane Localization Studies

The function of the oncogenic protein K-Ras is critically dependent on its localization to the plasma membrane. nih.govtoku-e.com Cellular imaging techniques, particularly fluorescence microscopy, have been instrumental in discovering and characterizing the ability of this compound to disrupt this process. toku-e.com

In these studies, researchers typically use cell lines (like Madin-Darby Canine Kidney, or MDCK, cells) that are engineered to express a fluorescently tagged version of K-Ras, such as K-Ras-GFP (Green Fluorescent Protein). This allows for the direct visualization of the protein's location within the cell. High-content imaging platforms automate the acquisition and analysis of these images, enabling the quantification of K-Ras localization at the plasma membrane versus intracellular compartments.

Using this approach, this compound was identified as an exceptionally potent inhibitor of K-Ras plasma membrane localization, with a reported IC50 of 4.82 ± 0.70 nM in MDCK cells. glpbio.com The entire class of oligomycins tested showed remarkable potency, with IC50 values ranging from approximately 1.5 to 14 nM. nih.govrsc.orgtoku-e.com These imaging techniques provide direct visual and quantitative evidence of the compound's effect on a key cancer-related pathway at the subcellular level.

Metabolic Flux Analysis for Assessing Bioenergetic Changes

Given that this compound inhibits ATP synthase, a central hub of energy metabolism, it profoundly impacts cellular bioenergetics. researchgate.net Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways, providing a detailed snapshot of cellular metabolism. embopress.orgmdpi.com

MFA typically involves feeding cells an isotopically labeled substrate, such as ¹³C-glucose or ¹³C-glutamine. northwestern.edu As the cells metabolize these tracers, the isotopes are incorporated into various downstream metabolites. The labeling patterns of these metabolites are then measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. embopress.orgcreative-proteomics.com By analyzing these patterns with computational models, researchers can calculate the flux through key pathways like glycolysis and the TCA cycle. embopress.org

In the context of ATP synthase inhibition by compounds like oligomycin, MFA is used to measure the resulting metabolic reprogramming. A common application is in real-time metabolic flux analysis (e.g., using a Seahorse XF Analyzer), which measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) as indicators of oxidative phosphorylation and glycolysis, respectively. nih.gov The addition of oligomycin in these experiments is a standard method to block mitochondrial respiration and measure the cell's total glycolytic capacity and glycolytic reserve. nih.gov This allows researchers to precisely quantify the shift towards glycolysis that cells undergo when oxidative phosphorylation is inhibited by compounds such as this compound.

Development of this compound as a Molecular Probe for Cellular Processes

The high potency and specificity of a compound make it a valuable tool for use as a molecular probe to investigate cellular functions. scielo.sa.crmdpi.com The study of this compound and its mechanism of action is expected to reveal new pathways and molecular targets, which could inform the development of new probes to better investigate K-Ras-dependent cancers. toku-e.com

The development of molecular probes often involves chemically modifying the parent compound to attach a functional tag. ntu.edu.tw This could be a fluorochrome (like FITC or TRITC) for fluorescence in situ hybridization (FISH) or other imaging applications, allowing for direct visualization of the probe's location. scielo.sa.cr Another strategy is to create photo-affinity probes, which carry a photo-reactive group that covalently binds to the target protein upon light activation, enabling definitive identification of binding partners.

Future Research Directions in 21 Hydroxyoligomycin a

Comprehensive Mechanistic Elucidation of Novel Target Interactions

Initial research has identified 21-Hydroxyoligomycin A as a potent inhibitor of K-Ras plasma membrane (PM) localization, a critical step for the function of this frequently mutated oncogene. researchgate.netmedchemexpress.com The compound exhibits an IC₅₀ value of 4.82 nM for this process, highlighting its potential as a cancer chemotherapeutic. medchemexpress.commedchemexpress.com However, the precise molecular mechanism leading to this inhibition is not yet fully understood. Future studies must aim to identify the direct binding partner(s) responsible for disrupting K-Ras localization. Investigating interactions with proteins involved in K-Ras trafficking and processing is a logical next step.

Furthermore, the oligomycin (B223565) class of compounds is well-known for inhibiting the F1F0 ATP synthase in mitochondria. toku-e.comresearchgate.net While this compound is a member of this class, it has been reported to possess more selective action against mammalian tumor cells and weaker antifungal activity compared to its analogue, Oligomycin A. windows.net This suggests a potentially nuanced or different profile of interaction with ATP synthase or the existence of other primary targets. Quantitative biochemical and cellular assays are required to compare the inhibitory potency of this compound against ATP synthase versus its effect on K-Ras localization. Clarifying this target selectivity is crucial for its development as a specific therapeutic agent. Research has also shown that oligomycin analogues can inhibit the P-glycoprotein (P-gp) efflux pump, which could contribute to its cytotoxic profile. researchgate.net

Investigation of Synergistic Effects with Established Bioactive Agents

Combination therapy is a cornerstone strategy in treating complex diseases like cancer, often leading to enhanced efficacy and reduced drug resistance. nih.gov The unique activities of this compound make it a prime candidate for synergistic studies. Its ability to inhibit K-Ras localization and potentially modulate P-gp function suggests it could be highly effective when combined with other bioactive agents. researchgate.net

Future research should systematically evaluate combinations of this compound with established chemotherapeutics. For instance, pairing it with inhibitors of downstream effectors in the Ras signaling pathway (e.g., MEK or ERK inhibitors) could create a powerful vertical blockade. Additionally, its interaction with P-gp suggests a potential to enhance the intracellular concentration and efficacy of other anti-cancer drugs that are P-gp substrates. researchgate.net Exploring synergy with immunotherapies is another promising avenue, given the intricate links between cellular metabolism, which is affected by oligomycins, and immune function.

| Potential Combination Agent | Class | Rationale for Synergy |

|---|---|---|

| Trametinib | MEK Inhibitor | Dual blockade of the Ras-MAPK pathway at different nodes. |

| Paclitaxel | P-gp Substrate | This compound may inhibit P-gp-mediated efflux, increasing intracellular Paclitaxel concentration. researchgate.net |

| Pembrolizumab | Immune Checkpoint Inhibitor (Anti-PD-1) | Modulation of tumor cell metabolism may enhance susceptibility to immune-mediated killing. |

| Verapamil | P-gp Inhibitor | Investigate competitive or synergistic interactions at the P-gp transporter. researchgate.net |

Exploration of Chemical Modifications for Enhanced Selectivity and Potency

While this compound is a potent natural product, its clinical development could be hampered by issues common to the oligomycin class, such as low water solubility and potential off-target toxicity. researchgate.net Medicinal chemistry efforts focused on creating analogues of this compound are therefore a critical future direction. Precedent for the successful chemical modification of the oligomycin scaffold exists, where changes to the macrolide ring have resulted in altered biological activity. researchgate.net

The unique 21-hydroxyl group provides a clear handle for targeted chemical modifications. researchgate.netacs.org A focused exploration of this position through esterification, etherification, or replacement could yield derivatives with improved properties. The goals of such a synthetic program would be to: 1) enhance potency against K-Ras localization, 2) improve selectivity by reducing activity against F1F0 ATP synthase, and 3) optimize pharmacokinetic properties like solubility and metabolic stability. A library of semi-synthetic analogues could be screened to establish a clear structure-activity relationship (SAR).

| Modification Strategy | Target Site | Primary Objective |

|---|---|---|

| Esterification/Acylation | C-21 Hydroxyl Group researchgate.net | Improve cell permeability and create prodrugs. |

| Retro-aldol Fragmentation | C8-C9 or C12-C13 bonds researchgate.net | Create simplified, non-cyclic derivatives to probe essential structural motifs. |

| Isomerization | C33 Hydroxyl Group researchgate.net | Modulate binding affinity and biological potency. |

| Glycosylation | Available Hydroxyl Groups | Enhance water solubility and alter pharmacokinetic profile. |

Role of this compound in Uncharacterized Biological Systems

Current research on this compound is narrowly focused on its anti-cancer and weak antifungal activities. researchgate.netwindows.net However, its fundamental mechanisms of action—disruption of a key oncogenic signaling pathway and potential modulation of mitochondrial function—are relevant to a much broader range of biological contexts. researchgate.nettoku-e.com Future studies should explore the role of this compound in uncharacterized or less-studied biological systems.

For example, mitochondrial dysfunction is a hallmark of many neurodegenerative diseases. Investigating the effects of this compound in models of Alzheimer's or Parkinson's disease could uncover novel therapeutic applications. Ras signaling is also integral to immune cell function and developmental processes. Therefore, exploring the impact of this compound on immune responses or in models of developmental biology could reveal new functions. Such research would expand the utility of this molecule beyond oncology and provide deeper insights into the fundamental processes it modulates. The application of tools to measure gene expression in diverse biological systems can help quantify the compound's effects with high specificity. nih.gov

Integration of Omics Data for Systems-Level Understanding of Cellular Responses

To move beyond a linear understanding of this compound's effects, a systems-biology approach is necessary. The integration of multiple "omics" datasets—such as transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to the compound. cd-genomics.comfrontiersin.org These high-throughput technologies can reveal novel pathways, off-target effects, and mechanisms of resistance that would be missed by traditional, targeted analyses. pharmaron.comresearchgate.net

A future multi-omics study on cells treated with this compound could involve:

Transcriptomics (RNA-seq): To identify all genes whose expression is significantly altered, revealing compensatory signaling pathways and downstream transcriptional networks.

Proteomics: To quantify changes in protein abundance and post-translational modifications, and to identify direct binding partners using techniques like thermal proteome profiling or affinity-purification mass spectrometry.

Metabolomics: To measure changes in the levels of small-molecule metabolites, providing a direct readout of the functional consequences of inhibiting ATP synthase and altering major signaling pathways.

Integrating these datasets would allow for the construction of a comprehensive model of the compound's mechanism of action, paving the way for more rational therapeutic strategies and biomarker discovery. pharmaron.comnih.gov

| Omics Approach | Key Questions to Address | Potential Insights |

|---|---|---|

| Transcriptomics | Which gene networks are activated or repressed upon treatment? | Identification of resistance pathways and downstream effectors. cd-genomics.com |

| Proteomics | What are the direct binding partners? How does the proteome change? | Confirmation of targets (K-Ras pathway, ATP synthase) and discovery of novel interactions. frontiersin.org |

| Metabolomics | How does the cell's metabolic state change? | Understanding the functional consequences on energy metabolism and biosynthesis. cd-genomics.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。